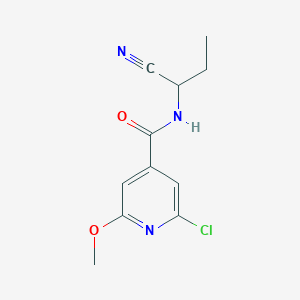2-Chloro-N-(1-cyanopropyl)-6-methoxypyridine-4-carboxamide
CAS No.: 143103-74-6
Cat. No.: VC16828981
Molecular Formula: C11H12ClN3O2
Molecular Weight: 253.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 143103-74-6 |
|---|---|
| Molecular Formula | C11H12ClN3O2 |
| Molecular Weight | 253.68 g/mol |
| IUPAC Name | 2-chloro-N-(1-cyanopropyl)-6-methoxypyridine-4-carboxamide |
| Standard InChI | InChI=1S/C11H12ClN3O2/c1-3-8(6-13)14-11(16)7-4-9(12)15-10(5-7)17-2/h4-5,8H,3H2,1-2H3,(H,14,16) |
| Standard InChI Key | PLWIIUIMPPZLCL-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C#N)NC(=O)C1=CC(=NC(=C1)Cl)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Connectivity
The compound’s IUPAC name, 2-chloro-N-(1-cyanopropyl)-6-methoxypyridine-4-carboxamide, precisely defines its structure:
-
A pyridine ring substituted with chlorine (position 2), methoxy (position 6), and a carboxamide group (position 4).
-
The carboxamide side chain includes a 1-cyanopropyl group, introducing both nitrile and alkyl functionalities.
Table 1 summarizes its key identifiers:
| Property | Value |
|---|---|
| CAS No. | 143103-74-6 |
| Molecular Formula | C₁₁H₁₂ClN₃O₂ |
| Molecular Weight | 253.68 g/mol |
| IUPAC Name | 2-chloro-N-(1-cyanopropyl)-6-methoxypyridine-4-carboxamide |
| SMILES | CCC(C#N)NC(=O)C1=CC(=NC(=C1)Cl)OC |
| InChI Key | PLWIIUIMPPZLCL-UHFFFAOYSA-N |
The canonical SMILES string confirms the connectivity: the pyridine ring is functionalized with chlorine (Cl), methoxy (OCH₃), and the carboxamide group linked to a cyanopropyl chain.
Synthesis and Preparation
Retrosynthetic Analysis
The molecule can be dissected into three components:
-
Pyridine core: 2-chloro-6-methoxypyridine-4-carboxylic acid.
-
Side chain: 1-cyanopropylamine.
-
Coupling reagent: Likely a carbodiimide (e.g., EDC, DCC) for amide bond formation.
Challenges in Synthesis
-
Nitrile stability: The cyanopropyl group may hydrolyze under acidic or basic conditions, necessitating pH-controlled environments.
-
Regioselectivity: Ensuring substitution at the 4-position of the pyridine ring requires directing groups or protective strategies.
Physicochemical Properties
Solubility and Partitioning
The compound’s log P (octanol-water partition coefficient) is estimated at ~1.5–2.0, suggesting moderate lipophilicity. This property aligns with its potential as a bioactive molecule capable of traversing lipid membranes. Aqueous solubility is likely low (<1 mg/mL), requiring solubilizing agents (e.g., DMSO) for in vitro assays.
Stability Profile
-
Thermal stability: Pyridine derivatives generally withstand temperatures up to 150°C, but the nitrile group may decompose at higher temperatures.
-
Photostability: The chloro and methoxy substituents could increase susceptibility to UV-induced degradation, warranting storage in amber glass.
Research Gaps and Future Directions
Unresolved Questions
-
Synthetic optimization: Yields and purity data for the proposed route are absent, necessitating DoE (Design of Experiments) studies.
-
Biological screening: No in vitro or in vivo data are available to validate hypothesized applications.
Recommended Studies
-
SAR investigations: Modifying the cyanopropyl chain to explore potency-toxicity relationships.
-
Crystallography: Determining the crystal structure to guide computational docking studies.
-
Metabolic stability: Assessing cytochrome P450 interactions to predict pharmacokinetic profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume